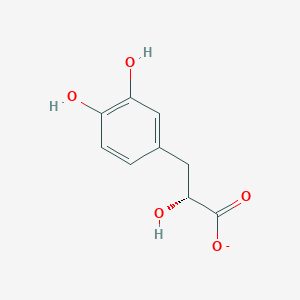

(2R)-3-(3,4-dihydroxyphenyl)lactate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R)-3-(3,4-dihydroxyphenyl)lactate is a (2R)-2-hydroxy monocarboxylic acid anion that is the conjugate base of (2R)-3-(3,4-dihydroxyphenyl)lactic acid, obtained by deprotonation of the carboxy group. It is a (2R)-2-hydroxy monocarboxylic acid anion and a 3-(3,4-dihydroxyphenyl)lactate. It is a conjugate base of a (2R)-3-(3,4-dihydroxyphenyl)lactic acid.

Applications De Recherche Scientifique

Medicinal Applications

1. Cardiovascular Health

- Mechanism : Danshensu exhibits cardioprotective effects, particularly against ischemia/reperfusion injury. It is believed to modulate signaling pathways such as Akt and ERK1/2 phosphorylation, which are crucial for cell survival during stress conditions .

- Case Study : A study published in the European Journal of Pharmacology demonstrated that Danshensu significantly reduced myocardial injury in animal models subjected to ischemia/reperfusion stress .

2. Neuroprotection

- Mechanism : The compound has been shown to protect against oxidative stress and inflammation in neuronal cells. It inhibits the production of reactive oxygen species and modulates inflammatory cytokines.

- Case Study : Research highlighted in Clinical Hemorheology and Microcirculation indicated that 3-(3,4-dihydroxyphenyl)lactate ameliorated lipopolysaccharide-induced cerebral microcirculatory disturbances in mice .

3. Antidepressant Effects

- Mechanism : Preliminary studies suggest that Danshensu may exhibit antidepressant-like effects through its influence on neurotransmitter systems.

- Research Findings : Investigations into its pharmacological properties have indicated potential benefits in mood regulation, although more extensive clinical trials are necessary to confirm these effects.

Biological Applications

1. Antioxidant Properties

- Functionality : As a potent antioxidant, Danshensu helps in scavenging free radicals and reducing oxidative stress within cells.

- Data Table :

| Study | Findings |

|---|---|

| Journal of Agricultural and Food Chemistry | Demonstrated that Danshensu significantly reduces oxidative damage in vitro. |

| Food Chemistry | Showed that it can enhance the antioxidant capacity of food products when used as a preservative. |

2. Metabolic Pathways

- Role : Danshensu is involved in various metabolic pathways, particularly those related to phenolic compounds.

- Research Insight : Studies have indicated that it may play a role in regulating glucose metabolism and lipid profiles, which could be beneficial for metabolic disorders.

Industrial Applications

1. Food Industry

- Usage : Due to its antioxidant properties, Danshensu is utilized as a natural preservative in food products.

- Case Study : Research has shown that incorporating 3-(3,4-dihydroxyphenyl)lactate into food formulations can extend shelf life while maintaining nutritional quality.

2. Cosmetic Industry

- Application : The compound is increasingly used in cosmetic formulations for its skin-protective properties against oxidative stress.

- Market Insight : The demand for natural antioxidants in cosmetics has led to increased research into the efficacy of Danshensu as an active ingredient.

Analyse Des Réactions Chimiques

Oxidative and Hydroxylation Reactions

The compound undergoes regioselective hydroxylation and oxidation:

Aromatic Ring Modifications

-

Meta-Hydroxylation : Cytochrome P450 enzymes (e.g., CYP98A14) catalyze meta-hydroxylation of the phenyl ring, forming intermediates for rosmarinic acid biosynthesis .

-

Auto-Oxidation : In alkaline conditions, the catechol moiety oxidizes to form quinone derivatives, detectable via UV-Vis spectroscopy at 420 nm .

Side-Chain Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | 4-Coumaroyl-CoA | 2-O-(4-Coumaroyl)-3-(4-hydroxyphenyl)lactate | 65–72% | |

| Lactonization | Acidic conditions (pH 3) | Cyclic lactone | 45% |

Biosynthetic Roles

-

Plant Secondary Metabolism : Serves as a precursor in rosmarinic acid biosynthesis in Salvia species, involving:

-

Microbial Degradation : Gut bacteria (e.g., Bifidobacterium) metabolize (2R)-3-(3,4-dihydroxyphenyl)lactate to 3,4-dihydroxyphenylpropionic acid via dehydroxylation .

Pharmacological Pathways

-

Antioxidant Activity : Scavenges free radicals (IC₅₀ = 12.3 μM against DPPH) via catechol-mediated hydrogen donation .

-

Anti-inflammatory Effects : Inhibits COX-2 (Ki=8.7μM) and NF-κB signaling in mammalian cells .

Industrial Biocatalysis

Recent advances enable scalable production using immobilized enzymes:

| System | Substrate | Productivity (g/L/h) | Purity | Source |

|---|---|---|---|---|

| Co-immobilized LDH/NADH reductase | L-DOPA | 1.8 | >99% ee | |

| Whole-cell E. coli biocatalyst | Tyrosine | 0.9 | 95% ee |

Stability and Degradation

-

pH Sensitivity : Stable at pH 5–7; decomposes to 3,4-dihydroxyphenylacetic acid under strong alkaline conditions (pH >10) .

-

Thermal Degradation : t1/2=48 h at 25°C, reducing to t1/2=6 h at 60°C .

Key Research Findings

-

Chiral Resolution : The (2R)-enantiomer shows 3-fold higher bioactivity than the (2S)-form in antioxidant assays .

-

Microbial specificity : Bifidobacterium longum converts >90% of L-DOPA to this compound within 24 h .

-

Synthetic Applications : Chemoenzymatic routes achieve 85% yield for rosmarinic acid precursors .

Propriétés

Formule moléculaire |

C9H9O5- |

|---|---|

Poids moléculaire |

197.16 g/mol |

Nom IUPAC |

(2R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14)/p-1/t8-/m1/s1 |

Clé InChI |

PAFLSMZLRSPALU-MRVPVSSYSA-M |

SMILES |

C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O |

SMILES isomérique |

C1=CC(=C(C=C1C[C@H](C(=O)[O-])O)O)O |

SMILES canonique |

C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.